molecular formula C6H5Cl2N3 B578171 6-Chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 13493-79-3

6-Chloroimidazo[1,2-b]pyridazine hydrochloride

Cat. No. B578171
CAS RN: 13493-79-3
M. Wt: 190.027
InChI Key: BSHQWSFYUQCQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-b]pyridazine hydrochloride, also known as 6-CIHP, is an organic compound of the imidazo[1,2-b]pyridazine class. It is a colorless crystalline solid that is soluble in water and polar organic solvents. 6-CIHP is a versatile compound that is used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and materials science. It is a useful reagent for the synthesis of heterocyclic compounds, and it has been used in a variety of scientific research applications. In

Scientific Research Applications

1. Synthesis and Chemical Modification

6-Chloroimidazo[1,2-b]pyridazine has been utilized in various chemical syntheses and modifications. Akkaoui et al. (2010) demonstrated its application in the direct intermolecular C-H arylation, particularly in the 3-position of 6-chloroimidazo[1,2-b]-pyridazine. This method facilitated the synthesis of various substituted imidazo[1,2-b]pyridazines under microwave-assisted, one-pot, two-step Suzuki cross-coupling/ palladium-catalyzed arylation processes, highlighting its adaptability in synthesizing complex chemical structures [Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010].

2. Interaction with Central and Mitochondrial Benzodiazepine Receptors

Barlin et al. (1997) explored the interaction of certain 6-chloroimidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. They discovered that these derivatives were more selective for mitochondrial receptors, indicating their potential for targeting specific pathways in neurological research [Barlin, Davies, & Harrison, 1997].

3. Kinase Inhibition and VEGFR-2

Kazuhisa et al. (2013) employed 6-chloroimidazo[1,2-b]pyridazine in the synthesis of kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor (VEGFR) 2. This synthesis involved an SNAr reaction and highlighted the compound's utility in the development of selective kinase inhibitors, a critical area in cancer and angiogenesis research [Kazuhisa, Sawai, Fukuda, Nagata, & Ikemoto, 2013].

4. Photoelectron Spectroscopy and Molecular Studies

Kovač et al. (1980) conducted a study involving photoelectron spectroscopy of various heterocycles, including 6-chloroimidazo[1,2-b]pyridazine. This research provided insights into the electronic structure and interactions within these compounds, offering valuable information for further chemical and physical analysis [Kovač, Klasinc, Stanovnik, & Tišler, 1980].

5. Antiviral Research

Galtier et al. (2003) investigated the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives for their potential antiviral activities. They discovered that certain derivatives were potent inhibitors of human cytomegalovirus and varicella-zoster virus replication, indicating the compound's relevance in antiviral drug development [Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003].

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHQWSFYUQCQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657078
Record name 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazine hydrochloride

CAS RN

13493-79-3
Record name 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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